1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Description
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic organic compound characterized by a fused cyclohexane and cyclopropane ring system (bicyclo[3.1.1]heptane skeleton) with a methyl group, an oxygen atom (oxa), and a carboxylic acid substituent. Its molecular formula is C₈H₁₂O₃ (molecular weight: 156.18 g/mol) . The structure, defined by the SMILES CC12CCOC(C1)(C2)C(=O)O, features a rigid bicyclic framework that confers unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-4-8(5-7,6(9)10)2-3-11-7/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZZXIDZQTWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Diene-Dienophile Pairing
The Diels-Alder reaction has been widely employed for constructing oxabicyclic systems. A seminal approach involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate to yield 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, as demonstrated by. This method achieves high regioselectivity under mild conditions, with the methyl group originating from the diene component. Hydrolysis of the resulting ketal using HCl (rather than conventional methods) completes the synthesis of the carboxylic acid derivative.
Maleic Anhydride-Based Cycloaddition
An alternative route utilizes maleic anhydride as the dienophile with furan derivatives. For instance, the Diels-Alder adduct of furan and maleic anhydride undergoes methanolysis to yield a bicyclic carboxylic acid ester, which can be hydrolyzed to the free acid. Adapting this method, substituting furan with 2-methylfuran could theoretically introduce the methyl group at the C1 position, though this remains speculative without explicit literature evidence.
Radical Ring-Opening of [3.1.1]Propellane
Scalable Synthesis of [3.1.1]Propellane
A breakthrough in bicyclo[3.1.1]heptane synthesis involves the radical ring-opening of [3.1.1]propellane. As detailed in, this protocol begins with ethyl 4-chlorobutanoate and proceeds through a five-step sequence to yield [3.1.1]propellane on a multigram scale (26–37% overall yield). The propellane serves as a versatile intermediate for subsequent functionalization.
Photocatalyzed Atom Transfer Radical Addition (ATRA)
Functional Group Interconversion Approaches
Oxidation of Alcohol Precursors
Bicyclic alcohols, such as (1S,2R,3S,4S,5R)-2,4-dibenzyloxy-3-hydroxycyclopentanecarboxylate, can be oxidized to carboxylic acids. In, a hydroxycyclopentanecarboxylate intermediate underwent silylation, hydrolysis, and oxidation to yield a carboxylic acid derivative. Applying analogous steps to a methyl-substituted precursor could generate the target molecule.
Hydrolysis of Nitro and Ester Groups
The hydrolysis of nitro-glycosides and esters has been demonstrated in bicyclic systems. For example, treatment of 6,7-dibenzyloxy-5-nitro-2-oxabicyclo[2.2.1]heptane with NaOMe in methanol cleaves the nitro group, enabling subsequent carboxylation. Such methodologies could be adapted for introducing the carboxylic acid moiety at C5.
Challenges and Optimization Considerations
Steric Hindrance in Bicyclic Systems
The compact bicyclo[3.1.1]heptane framework imposes significant steric constraints, particularly during late-stage functionalization. For instance, hydrolysis of ketal intermediates often requires harsh acidic conditions (e.g., HCl), which may degrade sensitive functionalities.
Protecting Group Strategies
Successful synthesis necessitates judicious protecting group selection. Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are frequently employed to shield hydroxyl and amine functionalities during coupling reactions, as evidenced in peptidomimetic syntheses.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives are explored for their potential to treat various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the targets, leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific structure and functional groups.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
Key Observations:
Oxa Position : The placement of the oxygen atom (2-oxa vs. 3-oxa) alters ring strain and hydrogen-bonding capacity. For example, 3-oxa derivatives (e.g., 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid) may exhibit enhanced solubility compared to 2-oxa analogs due to altered polarity .
Chlorothiophene substitution (as in CID 170915096) introduces electrophilic character, making the compound a candidate for covalent binding in drug design .
Functional Group Modifications :
- Ester derivatives (e.g., 5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid) are more lipophilic (logP ~1.5 vs. -0.3 for carboxylic acids), enhancing membrane permeability .
Azabicyclo Analogues
Table 2: Azabicyclo Compounds with Pharmaceutical Relevance
Key Observations:
Nitrogen Incorporation : Azabicyclo derivatives (e.g., 4-azabicyclo[3.1.1]heptane-5-carboxylic acid) are critical in β-lactam antibiotics. The nitrogen atom enables ring-opening reactions essential for antimicrobial activity .
Bioactivity: The rigid bicyclic framework in 6-aminopenicillanic acid (bicyclo[3.2.0]) is a hallmark of penicillin derivatives, underscoring the pharmacological importance of bicyclic carboxylic acids .
Bicyclo[2.2.1] and Bicyclo[2.2.2] Systems
Table 3: Comparison with Smaller Bicyclic Systems
Key Observations:
Ring Size Impact : Bicyclo[3.1.1] systems exhibit greater steric hindrance than bicyclo[2.2.1] or [2.2.2], influencing binding affinity in receptor-ligand interactions .
Synthetic Utility : Boc-protected azabicyclo[2.2.1] derivatives are cost-effective intermediates for peptide mimetics .
Biological Activity
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, with the CAS number 2305253-19-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHO
Molecular Weight : 156.179 g/mol
SMILES Notation : CC12CC(C1)(CCO2)C(=O)O
InChIKey : RGVZZXIDZQTWEQ-UHFFFAOYSA-N
The compound features a bicyclic structure with a carboxylic acid functional group, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors under acidic or basic conditions, often utilizing Lewis acids as catalysts to facilitate the formation of the bicyclic structure.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by studies on related γ-butyrolactones that inhibit inflammatory pathways such as caspase-1 and phospholipase A1 . These findings suggest that further investigation into the anti-inflammatory mechanisms of this compound could be fruitful.
Neuroprotective Potential
Preliminary research into structurally similar compounds has shown neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are often mediated through the inhibition of reactive oxygen species (ROS) production and modulation of autophagy processes .
The biological activity of this compound is likely mediated through interactions with specific molecular targets in biological systems:
- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
- Pathways Affected : Its unique structure allows it to potentially modulate signaling pathways associated with inflammation and cellular stress responses.
Case Studies and Research Findings
Q & A
Q. How do structural modifications (e.g., methyl vs. hydroxyl substituents) alter the compound’s pharmacological profile?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. Methyl groups enhance lipophilicity (logP), improving membrane permeability, while hydroxyl groups increase solubility but reduce CNS penetration. For example, replacing a methyl group with hydroxyl in 7-oxabicyclo[4.1.0]heptane derivatives decreased IC50 values in enzyme inhibition assays .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
